Pixantrone-bis-(2'-N-BOC)
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Overview
Description
Synthesis Analysis
The synthesis of glucosamine derivatives, such as D-Glucosamine-2,3-disulfate, disodium salt, involves complex biochemical pathways. For example, in the synthesis of related disaccharides, which are components of heparin and heparan sulfate, allyl 4,6-O-benzylidene-α-D-glucopyranoside is converted through several steps, including glycosylation, deacetylation, and sulfation, to yield the sulfated compounds (Cipolla, Nicotra, Lay, Lindahl, Panza, & Russo, 1996).
Molecular Structure Analysis
The molecular structure of D-Glucosamine-2,3-disulfate, disodium salt, and its derivatives, emphasizes the presence of sulfated functional groups attached to the glucosamine molecule. These sulfated groups play a crucial role in defining the compound's interaction with biological molecules, as demonstrated in studies of heparan sulfate and its interaction with proteins, where specific sulfation patterns are critical for biological activity (Liu et al., 1999).
Chemical Reactions and Properties
Glucosamine sulfate derivatives, including D-Glucosamine-2,3-disulfate, disodium salt, exhibit unique chemical reactivities, particularly in the context of heparan sulfate biosynthesis and modification. These compounds are involved in critical enzymatic reactions, including sulfotransferase-mediated sulfation, which is essential for the biological function of glycosaminoglycans (Liu, Shriver, Blaiklock, Yoshida, Sasisekharan, & Rosenberg, 1999).
Physical Properties Analysis
The physical properties of D-Glucosamine-2,3-disulfate, disodium salt, are influenced by its sulfation level. Sulfation significantly affects solubility, a critical factor in its biological functions and interactions. For instance, the solubility of glucosamine sulfate in water facilitates its role in biological systems, impacting the synthesis and structural integrity of glycosaminoglycans.
Chemical Properties Analysis
The chemical properties of D-Glucosamine-2,3-disulfate, disodium salt, such as its reactivity towards enzymatic sulfation and de-sulfation, are pivotal in the metabolism of glycosaminoglycans. Enzymes like sulfatases, which remove sulfate groups, and sulfotransferases, which add sulfate groups, play crucial roles in modulating the function of heparin and heparan sulfate, indicating the importance of the sulfation pattern on glucosamine for biological activities (Weissmann, Chao, & Chow, 1980).
Scientific Research Applications
DNA Binding and Mechanism of Action
Pixantrone has been shown to efficiently alkylate DNA after activation by formaldehyde, generating covalent adducts selectively at CpG or CpA dinucleotides. This suggests a mechanism where the drug binds to guanine or cytosine bases within DNA. The formation of covalent pixantrone-DNA adducts, mediated by a single methylene linkage provided by formaldehyde, occurs only with guanine-containing double-stranded oligonucleotide substrates. This selective binding is enhanced in the presence of CpG methylation, indicating a potential preference for targeting methylated DNA regions in a cellular environment (Evison et al., 2008).
Reduced Cardiotoxicity
Pixantrone was designed to retain the antitumor efficacy of anthracyclines while minimizing cardiotoxic effects, a significant limitation in the clinical use of drugs like doxorubicin and mitoxantrone. Preliminary data in laboratory animals demonstrated that pixantrone exhibited lower cardiotoxicity than traditional anthracyclines, making it a safer option for patients with a history of exposure to these drugs. This reduced cardiotoxicity, along with its distinct pharmacological and toxicological mechanisms of action, sets pixantrone apart from anthracycline-like drugs (Menna et al., 2016).
Clinical Applications and Efficacy
Clinical studies have shown that pixantrone, often in combination with other chemotherapeutic agents, is effective in treating various malignancies, particularly hematologic cancers like non-Hodgkin's lymphoma. Pixantrone's efficacy, combined with its favorable safety profile, particularly in terms of cardiac health, makes it a valuable addition to cancer treatment protocols. Its role in cancer therapy continues to be explored, with ongoing research aimed at fully understanding its unique properties and potential therapeutic advantages over traditional anthracyclines (Pettengell & Papadatos-Pastos, 2013).
Safety And Hazards
Pixantrone is harmful if swallowed7. It is recommended to wash face, hands and any exposed skin thoroughly after handling7. It is also advised not to eat, drink or smoke when using this product7. In case of ingestion, it is recommended to call a poison center or doctor/physician if you feel unwell7.
Future Directions
Pixantrone is currently being investigated as combination therapy with other drugs including several targeted therapies, with the ultimate goal of improved survival in heavily pretreated patients8. Further data from ongoing clinical trials will help in confirming pixantrone as an effective and safe option8.
properties
CAS RN |
144510-94-1 |
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Product Name |
Pixantrone-bis-(2'-N-BOC) |
Molecular Formula |
C₂₇H₃₅N₅O₆ |
Molecular Weight |
525.6 |
synonyms |
Pixantrone-bis-(2’-N-tert-butoxycarbonyl); di-tert-Butyl (((5,10-Dioxo-5,10-dihydrobenzo[g]isoquinoline-6,9-diyl)bis(azanediyl))bis(ethane-2,1-diyl))dicarbamate |
Origin of Product |
United States |
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